1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar pyrido[2,3-d]pyrimidin-4-yl derivatives typically involves multistep chemical reactions, starting from basic pyridine or pyrimidine precursors. For instance, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves several steps, including cyclization and amide formation, to achieve the desired compound structure (Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-4-yl derivatives is characterized by the presence of a pyrimidine ring fused to a pyridine ring, leading to a non-planar structure with potential for extensive hydrogen bonding and π-π interactions. This structural characteristic contributes to the compound's chemical reactivity and interaction capabilities (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidin-4-yl compounds are amenable to various chemical reactions, including N-alkylation, cyclization, and amide formation. These reactions are crucial for modifying the compound's structure to achieve desired chemical properties and biological activities. For example, the conversion of pyrimidin-4-yl derivatives into isoindoline diones under specific conditions showcases the compound's reactivity and potential for generating diverse derivatives (Merugu et al., 2010).
properties
IUPAC Name |
1-[1-(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-16-14-17(2)26-22-21(16)23(25-15-24-22)27-12-10-19(11-13-27)20(28)9-8-18-6-4-3-5-7-18/h3-7,14-15,19-20,28H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXPWQISSSRYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NC=N2)N3CCC(CC3)C(CCC4=CC=CC=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5,7-Dimethylpyrido[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylpropan-1-ol |
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